6-Bromo-2-chloro-7-methoxyquinazoline
Overview
Description
6-Bromo-2-chloro-7-methoxyquinazoline is a chemical compound with the molecular formula C9H6BrClN2O and a molecular weight of 273.52 . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrClN2O/c1-14-8-3-7-5 (2-6 (8)10)4-12-9 (11)13-7/h2-4H,1H3 .Physical and Chemical Properties Analysis
This compound is a solid substance .Scientific Research Applications
Key Intermediate in Drug Discovery
6-Bromo-2-chloro-7-methoxyquinazoline is recognized for its role as a precursor in the synthesis of complex molecules for drug discovery. For instance, its derivative, 5-bromo-2-methylamino-8-methoxyquinazoline, serves as a key intermediate in medicinal chemistry laboratories for drug discoveries, highlighting its importance in synthesizing compounds with potential pharmacological effects (Nishimura & Saitoh, 2016).
Anticancer Activity
Research has explored the structural modification of this compound derivatives to identify compounds with potent anticancer properties. For example, the synthesis of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine from a lead compound by replacing the 2-Cl group demonstrated significant apoptosis-inducing activity, highlighting the therapeutic potential of derivatives in cancer treatment (Sirisoma et al., 2009).
Synthesis of Novel Compounds
The chemical versatility of this compound allows for the synthesis of a wide range of novel compounds with varied biological activities. For instance, the synthesis and evaluation of new 6-Bromo-2‑chloro‑3-butylquinazolin-4(3H)-one demonstrated anti-bacterial activity and provided insights into molecular interactions and structural analysis (Ouerghi et al., 2021). Additionally, the development of quinazoline derivatives carrying a 1,2,3-triazole moiety from 6-Bromo-2-chloro-quinolin-3-yl derivatives showed antimicrobial and antimalarial activities, underscoring the compound's utility in creating new therapeutic agents (Parthasaradhi et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-2-chloro-7-methoxyquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-8-3-7-5(2-6(8)10)4-12-9(11)13-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXKBPJZXVQDEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=NC(=NC2=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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